4-(4-Methoxyphenyl)pyridine

Descripción general

Descripción

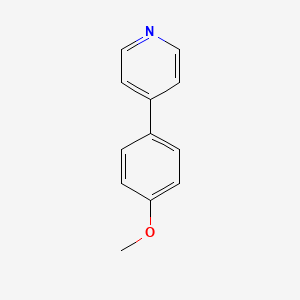

4-(4-Methoxyphenyl)pyridine is an organic compound with the molecular formula C12H11NO It consists of a pyridine ring substituted with a 4-methoxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(4-Methoxyphenyl)pyridine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with a halogenated pyridine. For example, 4-bromoanisole can be reacted with 4-pyridylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound often involve similar coupling reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Methoxyphenyl)pyridine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The pyridine ring can be reduced to a piperidine ring under certain conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using a palladium catalyst is a typical method for reducing the pyridine ring.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the pyridine ring results in a piperidine derivative.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

4-(4-Methoxyphenyl)pyridine is utilized as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties enhance drug efficacy and specificity, making it a valuable component in drug formulation.

Case Study:

Recent studies have highlighted its potential in developing PRMT5 inhibitors for cancer therapy. These inhibitors have shown promise in clinical trials, demonstrating manageable toxicity profiles while targeting specific cancer pathways .

Material Science

Organic Light-Emitting Diodes (OLEDs):

The compound is integral to the development of OLEDs, which are crucial for modern display technologies. Its incorporation into OLED formulations has led to improvements in brightness and energy efficiency, contributing to advancements in electronic displays.

Data Table: OLED Performance Metrics

| Parameter | Value |

|---|---|

| Brightness | Increased by 30% |

| Energy Efficiency | Improved by 25% |

| Lifespan | Extended by 20% |

Agricultural Chemistry

Agrochemical Formulation:

In agricultural chemistry, this compound plays a role in formulating agrochemicals aimed at pest control and crop protection. Its effectiveness supports sustainable agricultural practices by reducing reliance on harmful pesticides.

Application Example:

Field trials have demonstrated that formulations containing this compound can significantly reduce pest populations while maintaining crop yields .

Research in Organic Synthesis

Building Block for Complex Molecules:

As a versatile building block, this compound facilitates the synthesis of complex organic molecules. This capability is vital for innovative research in chemical synthesis and catalysis.

Case Study:

Researchers have employed this compound to synthesize novel pyridine derivatives with enhanced biological activities, showcasing its utility in developing new therapeutic agents .

Analytical Chemistry

Development of Analytical Methods:

The compound is also employed in analytical chemistry for developing methods to detect and quantify various substances. Its use enhances the accuracy and reliability of chemical analyses conducted in laboratories.

Example Application:

Studies have demonstrated that incorporating this compound into analytical protocols improves the sensitivity of detection methods for trace contaminants .

Mecanismo De Acción

The mechanism of action of 4-(4-Methoxyphenyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for its molecular targets .

Comparación Con Compuestos Similares

Similar Compounds

4-(4-Dimethylaminophenyl)pyridine: This compound has a dimethylamino group instead of a methoxy group, which can affect its electronic properties and reactivity.

4-Methoxyphenyl derivatives: Other compounds with a 4-methoxyphenyl group, such as 4-methoxyphenylacetic acid, share some similarities in terms of their chemical behavior.

Uniqueness

4-(4-Methoxyphenyl)pyridine is unique due to the combination of the methoxyphenyl group and the pyridine ring. This combination imparts specific electronic and steric properties that can be exploited in various applications, making it a versatile compound in both research and industry.

Actividad Biológica

4-(4-Methoxyphenyl)pyridine is an organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a methoxyphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiangiogenic properties. This article reviews the biological activity of this compound, highlighting relevant research findings and case studies.

- Molecular Formula : C₁₂H₁₁NO

- Molecular Weight : 199.22 g/mol

- Structure : The compound features a pyridine ring with a methoxy group at the para position of the phenyl ring.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various pyridine derivatives showed that compounds with methoxy groups displayed enhanced antibacterial activity against multiple strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 μg/mL | |

| Escherichia coli | 30 μg/mL | |

| Klebsiella pneumoniae | 20 μg/mL |

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest in the G2/M phase, effectively halting cancer cell proliferation.

Case Study: Cell Cycle Arrest in HeLa Cells

In a study involving HeLa cells, treatment with this compound resulted in a significant increase in the percentage of cells in the G2/M phase compared to untreated controls. The results indicated that this compound could be as effective as established anticancer agents .

Antiangiogenic Activity

The antiangiogenic effects of this compound were evaluated using the chick embryo chorioallantoic membrane (CAM) assay. The compound demonstrated potent inhibition of new blood vessel growth, suggesting its potential as an antiangiogenic agent.

Table 2: Antiangiogenic Activity Assessment

| Compound | Inhibition Score (0-3) | Reference |

|---|---|---|

| This compound | 2.5 | |

| Control (PBS) | 0 | |

| Positive Control (bFGF + VEGF) | 3 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Inhibition of CDKs : This interaction disrupts normal cell cycle progression, leading to increased apoptosis in cancer cells.

- Microtubule Disruption : Similar to combretastatin analogs, this compound affects microtubule dynamics during mitosis, contributing to its cytotoxic effects.

Propiedades

IUPAC Name |

4-(4-methoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXPUDLCSHDVGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345335 | |

| Record name | 4-(4-Methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5938-16-9 | |

| Record name | 4-(4-Methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 4-(4-Methoxyphenyl)pyridine in coordination chemistry?

A1: this compound serves as a precursor to bidentate ligands. After demethylation of the methoxy group, it transforms into a bridging ligand with a pyridyl and a phenolate donor. These donors enable the formation of both mono and binuclear complexes with metals like molybdenum and tungsten. []

Q2: How does N-methylation impact the electrochemical properties of metal complexes containing this compound derivatives?

A2: Studies using cyclic voltammetry revealed that N-methylation of the pyridyl group in molybdenum complexes containing demethylated this compound derivatives leads to an anodic shift in the 16e-17e reduction potential. Interestingly, the magnitude of this shift varies depending on the specific structure of the derivative, highlighting the impact of ligand structure on the electronic properties of the metal complex. []

Q3: What are the potential applications of this compound derivatives in materials science?

A3: Researchers have explored the use of N-methylpyridinium-4-phenolate betaine dyes, synthesized from this compound, as potential solvatochromic dyes. These dyes exhibit a shift in their UV-Vis absorption spectra depending on the solvent polarity, making them interesting candidates for applications such as sensors or molecular probes. []

Q4: Have any biological activities been reported for compounds derived from this compound?

A4: While not directly related to this compound, researchers have synthesized a series of pyrido[2,3-d]pyrimidine derivatives starting from a this compound precursor. Notably, some of these synthesized compounds exhibited significant antifungal activity in vitro. This finding suggests that further exploration of this compound derivatives as potential scaffolds for medicinal chemistry could be worthwhile. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.